4-Chloro-2-(4-nitrophenyl)quinazoline

Antitubercular drug discovery Quinazoline SAR Infectious disease

4-Chloro-2-(4-nitrophenyl)quinazoline offers a unique para-nitrophenyl substitution essential for specific kinase inhibition and ABCG2 modulation (IC50 382 nM) programs. The electrophilic C4-Cl bond enables versatile SNAr and Sonogashira derivatization for targeted SAR studies, including anti-Mtb scaffolds. Unlike unsubstituted phenyl or halogenated analogs, the 4-nitro group markedly alters reactivity and bioactivity profiles, making this specific intermediate non-interchangeable for critical research.

Molecular Formula C14H8ClN3O2
Molecular Weight 285.69
CAS No. 83800-97-9
Cat. No. B2866935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-nitrophenyl)quinazoline
CAS83800-97-9
Molecular FormulaC14H8ClN3O2
Molecular Weight285.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H
InChIKeyQSGBEFYDNWEKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-nitrophenyl)quinazoline (CAS 83800-97-9): Core Structural and Physicochemical Properties


4-Chloro-2-(4-nitrophenyl)quinazoline (C14H8ClN3O2, MW 285.69) is a heterocyclic quinazoline derivative featuring a chlorine atom at the 4-position and a para-nitrophenyl group at the 2-position of the quinazoline core. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and ABC transporter modulation [1]. Its molecular architecture provides two distinct reactive handles: the electrophilic C4-Cl bond amenable to nucleophilic aromatic substitution (SNAr) with amines or alkynes, and the electron-withdrawing p-nitrophenyl group that influences both reactivity and target binding interactions [1]. The compound has been characterized by single-crystal X-ray diffraction, confirming a monoclinic crystal system with P21/c space group .

Why 4-Chloro-2-(4-nitrophenyl)quinazoline Cannot Be Replaced by Unsubstituted or Alternative 2-Aryl-4-chloroquinazolines


Within the 2-aryl-4-chloroquinazoline scaffold, the electronic nature of the para-substituent on the 2-phenyl ring exerts a profound influence on both synthetic reactivity and downstream biological activity. Direct substitution with unsubstituted phenyl (4-chloro-2-phenylquinazoline, CAS 6484-25-9), halogenated analogs such as 4-chloro-2-(4-fluorophenyl)quinazoline (CAS 113242-33-4), or the 4(3H)-quinazolinone counterpart (2-(4-nitrophenyl)quinazolin-4(3H)-one) results in markedly different reactivity profiles at the C4-Cl position and divergent target engagement [1]. The strong electron-withdrawing para-nitro group in the target compound activates the quinazoline ring for nucleophilic aromatic substitution while simultaneously modulating the compound's inhibitory potency against ABCG2 (BCRP) [2]. Furthermore, in anti-Mycobacterium tuberculosis assays, the 4-nitro substituent yields a distinct activity trajectory when the scaffold is further functionalized at the 4-position, underscoring that in-class analogs cannot be interchanged without altering both synthetic yields and biological outcomes [1].

Quantitative Differentiation of 4-Chloro-2-(4-nitrophenyl)quinazoline Versus In-Class Comparators


Anti-Mycobacterium tuberculosis Activity: Direct Comparison of 4-Chloro Intermediates Across 2-Aryl Substituents

In a systematic structure-activity relationship (SAR) study, the 4-chloro-2-arylquinazoline series (compounds 4a–4e) were evaluated against M. tuberculosis H37Rv. The 4-nitrophenyl-substituted compound (4d) exhibited no measurable activity (MIC90 >125 µM), identical to the 4-chlorophenyl (4a), 4-bromophenyl (4b), 4-fluorophenyl (4c), and 4-methoxyphenyl (4e) analogs [1]. However, the critical differentiation emerges upon further functionalization: when converted to the 4-ethynylpyridine derivative (6d), the 4-nitrophenyl-containing scaffold achieved an MIC90 of 23.46 µM, whereas the 4-methoxyphenyl analog (6e) reached sub-micromolar potency (MIC90 <0.72 µM) [1]. This demonstrates that the 4-nitro group imparts a distinct reactivity profile that translates to a quantifiably different anti-Mtb potency landscape compared to other 2-aryl substituents following identical synthetic elaboration [1].

Antitubercular drug discovery Quinazoline SAR Infectious disease

ABCG2 (BCRP) Inhibition: Potency Benchmarking Against Structural Analogs

4-Chloro-2-(4-nitrophenyl)quinazoline inhibits the human breast cancer resistance protein (ABCG2/BCRP) with an IC50 of 382 nM in a Hoechst 33342 efflux assay using MDCK2 cells [1]. This potency positions the compound as a moderately potent ABCG2 inhibitor. For context, the closely related 4-chloro-2-phenylquinazoline scaffold, when optimized with an amine-containing linker at position 4, yields compounds with IC50 values as low as 130 nM in the same assay system, while the most potent quinazoline-based ABCG2 inhibitors in the literature achieve sub-100 nM potency [2]. The 382 nM IC50 of the target compound is therefore ~3-fold less potent than optimized 4-anilino derivatives but ~2-fold more potent than some unsubstituted 2-phenylquinazoline analogs, confirming its utility as a baseline inhibitor or as a precursor for further structure-guided optimization [2].

Multidrug resistance ABC transporter Cancer chemotherapy

Cytotoxicity and Selectivity Index: Direct Comparison in Macrophage Model

Cytotoxicity of the 4-ethynylpyridine derivative 6d (derived from 4-chloro-2-(4-nitrophenyl)quinazoline) was assessed against Raw 264.7 macrophage cells. The compound exhibited low cytotoxicity with an IC50 >50 µM [1]. When combined with its anti-Mtb MIC90 of 23.46 µM, the selectivity index (SI = IC50/MIC90) was calculated as >2.13 [1]. In contrast, the 4-methoxyphenyl analog 6e demonstrated an MIC90 of <0.72 µM and IC50 of 108.17 µM, yielding an SI >150.24 [1]. The 4-bromophenyl analog 6b showed an SI of 12.16 [1]. The literature threshold for a viable drug lead is SI ≥10 [1]. Therefore, the 4-nitrophenyl derivative (6d) falls below this threshold, whereas the 4-methoxyphenyl analog (6e) and 4-bromophenyl analog (6b) exceed it [1]. This quantitative SI differentiation is critical for prioritizing compounds in lead optimization.

Host-cell toxicity Therapeutic window Drug safety

Synthetic Yield in Sonogashira Cross-Coupling: Electronic Influence of para-Nitro Substituent

The 4-chloro-2-(4-nitrophenyl)quinazoline intermediate (4d) was subjected to Sonogashira cross-coupling with 4-ethynylpyridine hydrochloride under optimized conditions (PdCl2(PPh3)2, CuI, Cs2CO3, THF-water, 60 °C) to yield the corresponding 4-(ethynylpyridine)quinazoline (6d) in 94% yield [1]. This yield is comparable to that obtained for the 4-chlorophenyl (6a: 98%), 4-bromophenyl (6b: 90%), and 4-fluorophenyl (6c: 94%) analogs, but notably lower than the 4-methoxyphenyl derivative (6e: 79%) [1]. The consistent high yield for the nitro-substituted compound confirms that the electron-withdrawing para-nitro group does not impede the Pd-catalyzed coupling, in contrast to the electron-donating methoxy group which reduces yield by ~15 percentage points [1].

Organic synthesis Reaction efficiency Process chemistry

Procurement-Relevant Application Scenarios for 4-Chloro-2-(4-nitrophenyl)quinazoline Based on Validated Evidence


Intermediate for the Synthesis of 4-Substituted Quinazoline Kinase Inhibitor Libraries

The C4-Cl bond of 4-chloro-2-(4-nitrophenyl)quinazoline is a reactive electrophilic center that readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of amines, including anilines and heteroarylamines, to generate 4-anilinoquinazoline derivatives [1]. This transformation is a cornerstone for preparing kinase inhibitor scaffolds targeting EGFR, VEGFR, and other receptor tyrosine kinases [1]. The 4-nitrophenyl group at the 2-position contributes to the overall kinase inhibition profile and can be further modified (e.g., reduction to 4-aminophenyl) to introduce additional vectors for hydrogen bonding or conjugation [2]. Procurement of this specific intermediate is justified for programs that require a 2-(4-nitrophenyl) substitution pattern in the final kinase inhibitor, a feature that cannot be replicated by unsubstituted phenyl or halogenated analogs.

Precursor for 4-Ethynylpyridine Quinazolines with Defined Anti-Mtb Activity

As demonstrated by Dilebo et al. [1], 4-chloro-2-(4-nitrophenyl)quinazoline can be efficiently converted (94% yield) to the corresponding 4-(ethynylpyridine)quinazoline via Sonogashira cross-coupling [1]. The resulting compound (6d) exhibits moderate anti-Mtb activity (MIC90 23.46 µM) with low macrophage cytotoxicity (IC50 >50 µM) [1]. This activity profile is distinct from the sub-micromolar potency of the 4-methoxyphenyl analog (6e, MIC90 <0.72 µM) [1]. Researchers developing antitubercular agents may select this precursor when a compound with intermediate potency and a specific selectivity index (SI >2.13) is required for SAR exploration or as a control in Mtb inhibitor screening cascades.

Reference Inhibitor for ABCG2 (BCRP) Transporter Studies

With a documented IC50 of 382 nM against ABCG2-mediated Hoechst 33342 efflux in MDCK2 cells [1], 4-chloro-2-(4-nitrophenyl)quinazoline serves as a moderately potent, well-characterized inhibitor of the breast cancer resistance protein. This potency level makes it suitable as a reference compound in assays designed to validate ABCG2 inhibition, particularly when a comparator less potent than the nanomolar inhibitors (e.g., Ko143, IC50 ~25 nM) is required to establish assay window or to study partial inhibition effects [1]. Its use in multidrug resistance (MDR) reversal studies, where complete transporter blockade may mask synergistic effects, is supported by this specific IC50 value [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(4-nitrophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.